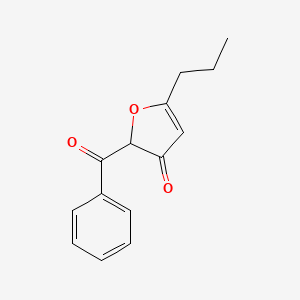
3(2H)-Furanone, 2-benzoyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Furanone, 2-benzoyl-5-propyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This compound features a furanone ring substituted with a benzoyl group at the second position and a propyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, 2-benzoyl-5-propyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of a β-keto ester with an aldehyde, followed by cyclization to form the furanone ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Furanone, 2-benzoyl-5-propyl- can undergo various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the benzoyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group or the furanone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3(2H)-Furanone, 2-benzoyl-5-propyl- involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, modulating their activity. The furanone ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Furanone, 2-benzoyl-5-methyl-
- 3(2H)-Furanone, 2-benzoyl-5-ethyl-
- 3(2H)-Furanone, 2-benzoyl-5-butyl-
Uniqueness
3(2H)-Furanone, 2-benzoyl-5-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the fifth position may confer distinct properties compared to other similar compounds.
Properties
CAS No. |
61418-07-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-benzoyl-5-propylfuran-3-one |
InChI |
InChI=1S/C14H14O3/c1-2-6-11-9-12(15)14(17-11)13(16)10-7-4-3-5-8-10/h3-5,7-9,14H,2,6H2,1H3 |
InChI Key |
NQDICJOHMQAENF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





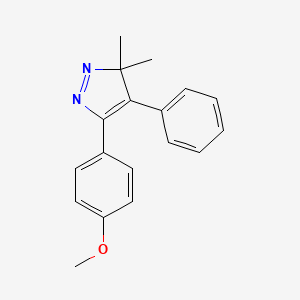
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
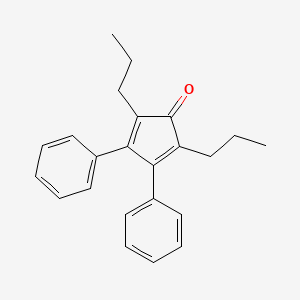



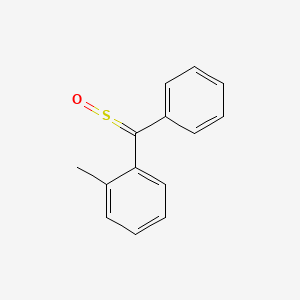
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
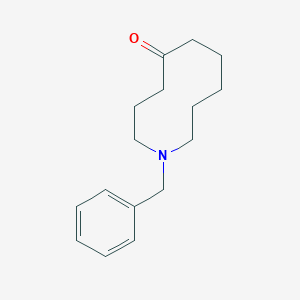

![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
